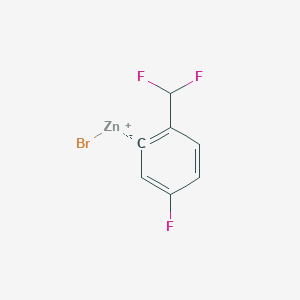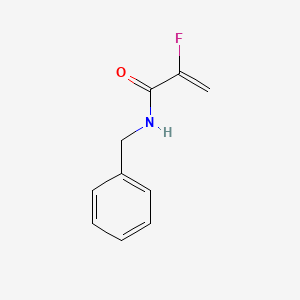
N-Benzyl-2-fluoroacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-fluoroacrylamide is an organic compound with the molecular formula C10H10FNO It is a derivative of acrylamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and one of the hydrogen atoms on the acrylamide moiety is replaced by a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyl-2-fluoroacrylamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-fluoroacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct formed during the reaction.
Another method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as copper(I) bromide (CuBr) to facilitate the coupling of benzylamine with 2-fluoroacrylic acid. This method offers the advantage of milder reaction conditions and higher yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to optimize reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
N-Benzyl-2-fluoroacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted acrylamides.
科学的研究の応用
N-Benzyl-2-fluoroacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where fluorinated compounds have shown promise.
Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-Benzyl-2-fluoroacrylamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
N-Benzyl-2-fluoroacrylamide can be compared with other similar compounds such as:
N-Benzylacrylamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Fluoroacrylamide: Lacks the benzyl group, which affects its solubility and interaction with biological targets.
N-Benzyl-2-chloroacrylamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the benzyl and fluorine groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
N-benzyl-2-fluoroprop-2-enamide |
InChI |
InChI=1S/C10H10FNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |
InChIキー |
FFHIMQUCFYTJLD-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)NCC1=CC=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


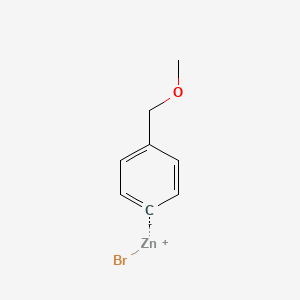
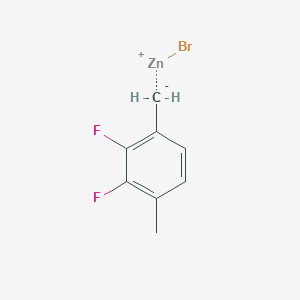
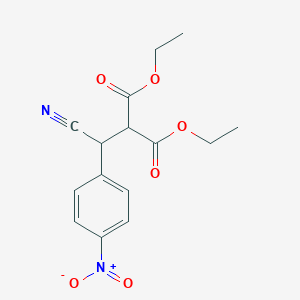

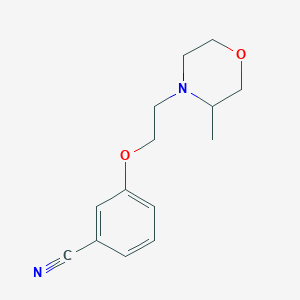
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
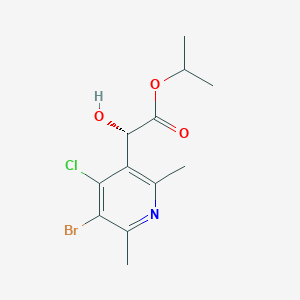
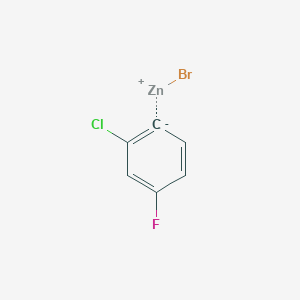

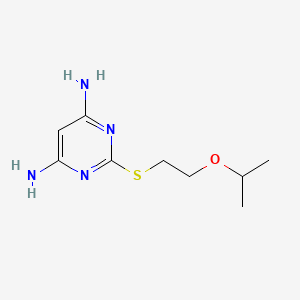
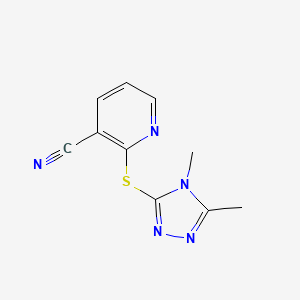
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
